molecular formula C6H11N B13182274 Hex-5-yn-2-amine

Hex-5-yn-2-amine

Cat. No.: B13182274
M. Wt: 97.16 g/mol
InChI Key: HAWJLYAEQRFJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-5-yn-2-amine is an organic compound with the molecular formula C6H11N It features a six-carbon chain with a triple bond between the fifth and sixth carbon atoms and an amine group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-yn-2-amine can be synthesized through several methods. One common approach involves the alkynylation of 2-bromopyridine using a palladium catalyst. This reaction is typically carried out in the presence of a palladium complex and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Hex-5-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Alkenes, alkanes

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism by which Hex-5-yn-2-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, it can act as a ligand in catalytic reactions, facilitating the formation of complex organic molecules. The compound’s triple bond and amine group enable it to participate in various chemical transformations, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Hex-5-yn-1-amine: Similar structure but with the amine group attached to the first carbon atom.

    Propargylamine: Contains a triple bond and an amine group but with a shorter carbon chain.

Uniqueness

Hex-5-yn-2-amine’s unique structure, with the amine group on the second carbon and the triple bond on the fifth carbon, provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group placement.

Biological Activity

Hex-5-yn-2-amine, a compound characterized by its unique alkyne structure, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amine derivative with a terminal alkyne functional group. Its chemical formula is C6H9NC_6H_9N, and it possesses a distinctive linear structure that influences its reactivity and interaction with biological systems. The compound's unique stereochemistry contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, studies suggest that compounds with similar structures can affect enzyme activity by binding to active sites or allosteric sites, modifying their function.
  • Receptor Interaction : The compound might interact with receptors, influencing signal transduction pathways. This interaction can modulate physiological responses, such as inflammation or cell proliferation.
  • Cytotoxic Effects : Research indicates that related compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, enediyne compounds have shown moderate cytotoxicity against lung carcinoma cells in vitro .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound could exhibit antimicrobial properties against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or inhibit essential metabolic processes.
  • Anticancer Properties : Given its cytotoxic effects on cancer cells, this compound is being explored for its potential use in cancer therapy. Research on related compounds has demonstrated their ability to induce apoptosis in malignant cells .
  • Neurological Implications : There is emerging interest in the neuroprotective effects of alkyne-containing compounds. This compound may influence neurotransmitter systems or provide protection against neurodegenerative processes.

Table 1: Summary of Biological Activities of this compound and Related Compounds

CompoundBiological ActivityReference
Hex-5-yn-2-aminoAntimicrobial
Related EnediyneModerate cytotoxicity
1-(1-Aminocyclopropyl)hex-5-yneEnzyme inhibition

Case Study: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of enediyne compounds revealed that at a concentration of 75 μM, several derivatives exhibited significant cytotoxicity against NCI-H460 lung carcinoma cells while sparing normal fibroblasts. This suggests a selective action that could be harnessed for therapeutic applications .

Properties

IUPAC Name

hex-5-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h1,6H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJLYAEQRFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.